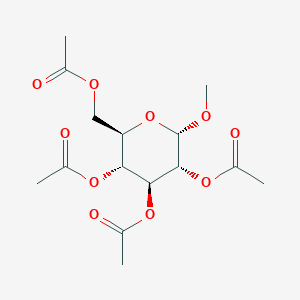
3,3-Bis(4-hydroxy-2,5-dimethylphenyl)isobenzofuran-1(3H)-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of isobenzofuran derivatives, including compounds similar to 3,3-Bis(4-hydroxy-2,5-dimethylphenyl)isobenzofuran-1(3H)-one, often involves palladium-catalyzed oxidative carbonylation reactions of alkynylbenzyl alcohols, aldehydes, or ketones. These reactions are facilitated by catalytic amounts of PdI2 in conjunction with KI under CO/air mixture conditions, leading to the formation of isobenzofurans through intramolecular attacks by nucleophilic oxygen atoms on coordinated triple bonds followed by alkoxycarbonylation (Bacchi et al., 2004).
Molecular Structure Analysis
The molecular structure of isobenzofuran derivatives is characterized by the presence of a fused benzofuran ring, often with various substituents that influence their chemical reactivity and physical properties. Spectroscopic methods such as NMR, IR, and MS data are commonly used to determine the structure of these compounds, providing insights into their complex molecular architecture (Arrousse et al., 2020).
Chemical Reactions and Properties
Isobenzofuran derivatives participate in a range of chemical reactions, including cycloadditions, electrophilic substitutions, and nucleophilic additions. These reactions are often influenced by the presence of electron-donating or withdrawing groups on the benzofuran ring, which can dictate the reactivity and outcome of chemical transformations. The compounds exhibit diverse chemical properties, such as antioxidative behavior, which is evaluated using assays like the glutathione peroxidase-like activity assessment (Yadav et al., 2023).
Physical Properties Analysis
The physical properties of isobenzofuran derivatives, including solubility, melting points, and crystalline structure, are significantly influenced by their molecular structure. X-ray diffraction analysis often reveals their solid-state structure, showing how substituents and functional groups affect the overall molecular conformation and packing in the crystal lattice (Varughese & Pedireddi, 2006).
Chemical Properties Analysis
The chemical properties of these compounds are characterized by their reactivity towards various chemical reagents, their ability to form complexes with metals, and their participation in catalytic cycles. Studies have shown that these compounds can act as ligands in metal-organic frameworks (MOFs), influencing the MOFs' structure and properties, such as luminescence and sensing capabilities (Shi et al., 2015).
Applications De Recherche Scientifique
Conversion of Biomass to Valuable Chemicals
Researchers are exploring the conversion of plant biomass into furan derivatives, which are crucial for producing sustainable polymers, fuels, and other functional materials. The synthesis of 5-Hydroxymethylfurfural (HMF) and its derivatives from hexose carbohydrates and lignocellulose is a key area of focus. These compounds serve as alternative feedstocks for the chemical industry, potentially replacing non-renewable hydrocarbon sources. This approach underscores the role of advanced organic synthesis in promoting sustainability in the chemical sector (Chernyshev, Kravchenko, & Ananikov, 2017).
Environmental Impact of Flame Retardants
The environmental occurrence and potential risks of novel brominated flame retardants (NBFRs) are under scrutiny. These compounds, including various derivatives, are increasingly applied due to restrictions on older flame retardants. Their presence in indoor air, dust, consumer goods, and food raises concerns about their environmental fate and toxicity. This area of research emphasizes the importance of understanding and mitigating the ecological impacts of synthetic organic compounds (Zuiderveen, Slootweg, & de Boer, 2020).
Advanced Synthesis Techniques
The synthesis of isoxazolone derivatives, known for their biological and medicinal properties, represents another facet of organic chemistry research. These compounds are intermediates for creating a variety of heterocycles. Researchers have developed environmentally friendly procedures for their synthesis, highlighting the field's commitment to reducing the environmental footprint of chemical manufacturing (Laroum, Boulcina, Bensouici, & Debache, 2019).
Antioxidant Capacity Assessment
The evaluation of antioxidants' capacity to scavenge free radicals is crucial in food science, pharmacology, and materials science. The ABTS/PP decolorization assay is a widely used method for assessing the antioxidant capacity of various substances. Understanding the reaction pathways involved in this assay is vital for accurately interpreting its results and for the development of new antioxidants (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Propriétés
IUPAC Name |
3,3-bis(4-hydroxy-2,5-dimethylphenyl)-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22O4/c1-13-11-21(25)15(3)9-19(13)24(20-10-16(4)22(26)12-14(20)2)18-8-6-5-7-17(18)23(27)28-24/h5-12,25-26H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXCIPOXPHMTCIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)C)C2(C3=CC=CC=C3C(=O)O2)C4=C(C=C(C(=C4)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90198985 | |
| Record name | 3,3-Bis(4-hydroxy-2,5-xylyl)phthalide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90198985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Bis(4-hydroxy-2,5-dimethylphenyl)isobenzofuran-1(3H)-one | |
CAS RN |
50984-88-8 | |
| Record name | p-Xylenolphthalein | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50984-88-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3-Bis(4-hydroxy-2,5-xylyl)phthalide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050984888 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3-Bis(4-hydroxy-2,5-xylyl)phthalide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90198985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-bis(4-hydroxy-2,5-xylyl)phthalide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.704 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Methoxy-[7-13C]-benzoic Acid](/img/structure/B17940.png)




![4H-Thieno[2,3-c]isoquinolin-5-one](/img/structure/B17954.png)






